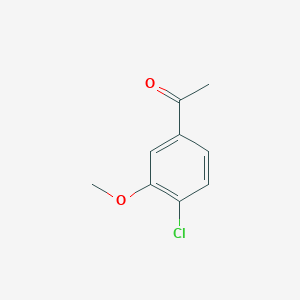

1-(4-Chloro-3-methoxyphenyl)ethanone

Description

Contextual Significance of Aromatic Ketones as Chemical Scaffolds

Aromatic ketones, including acetophenones, are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery. numberanalytics.comnih.govmorressier.comnih.gov This term refers to molecular frameworks that can bind to a variety of biological targets with high affinity, making them ideal starting points for the development of new therapeutic agents. numberanalytics.comnih.gov The ketone functional group's ability to participate in various biological interactions, such as hydrogen bonding, is a key reason for its prevalence in drug design. numberanalytics.com Natural products, which have long been a source of inspiration for drug development, often feature such privileged scaffolds, underscoring their biological relevance. morressier.comnih.gov

Overview of Substituted Acetophenones in Organic Synthesis and Material Science

Substituted acetophenones are derivatives of acetophenone (B1666503), the simplest aromatic ketone, where one or more hydrogen atoms on the benzene (B151609) ring are replaced by other chemical groups. wisdomlib.orgnih.gov These compounds are invaluable precursors in a multitude of organic reactions. nih.govresearchgate.net For instance, they are fundamental starting materials for the Claisen-Schmidt condensation reaction to synthesize chalcones, which are precursors to flavonoids and isoflavonoids and exhibit a broad spectrum of biological activities. nih.govnih.govpensoft.netjetir.org The reactivity of the ketone group and the influence of the ring substituents allow for the construction of complex heterocyclic compounds, which are integral to many pharmaceuticals and functional materials. wisdomlib.orgresearchgate.net In material science, the incorporation of substituted acetophenone moieties can influence the photochemical and physical properties of polymers and other materials. acs.org

Positioning of 1-(4-Chloro-3-methoxyphenyl)ethanone within Halogenated and Methoxylated Arylethanone Research

This compound belongs to a specific subset of substituted arylethanones that are both halogenated and methoxylated. The presence of a chlorine atom and a methoxy (B1213986) group on the phenyl ring significantly influences the electronic properties and reactivity of the molecule. Halogenated organic compounds are of great interest due to their wide range of applications, including in the development of pharmaceuticals and agrochemicals. science.gov The methoxy group, a common feature in many natural products, can also modulate biological activity. pensoft.net

The dual substitution pattern of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities. For example, it can be a precursor for the synthesis of various heterocyclic compounds like pyrazoles, oxadiazoles, and quinazolinones, which are known to exhibit antimicrobial, anticonvulsant, and other therapeutic properties. mdpi.comnih.govnih.govnih.gov Research has shown that derivatives of similarly substituted arylethanones are being investigated for their potential as anticonvulsant and antimicrobial agents. nih.govnih.govnih.govmdpi.comunifi.it The specific arrangement of the chloro and methoxy groups on the aromatic ring of this compound provides a unique electronic and steric environment, influencing its reactivity and the properties of its derivatives.

Below is a table detailing some of the physical and chemical properties of this compound and related compounds.

| Property | Value |

| IUPAC Name | 1-(3-chloro-4-methoxyphenyl)ethanone |

| CAS Number | 37612-52-5 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.620 g/mol |

| Synonyms | 3'-Chloro-4'-methoxyacetophenone |

This data is compiled from various chemical databases. bldpharm.comnist.gov

The exploration of this compound and its derivatives is an active area of research. For instance, it serves as a building block for creating chalcones with potential antileishmanial activity. researchgate.net Furthermore, the structural motif is found in compounds investigated for their role as anticonvulsant agents. nih.gov The strategic placement of the halogen and methoxy groups provides a platform for developing novel compounds with tailored biological and material properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUQMDVLLMKOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73898-63-2 | |

| Record name | 1-(4-chloro-3-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Pathways for 1 4 Chloro 3 Methoxyphenyl Ethanone

Established Synthetic Routes and Classical Approaches

Traditional methods for the synthesis of 1-(4-Chloro-3-methoxyphenyl)ethanone rely on well-established organic reactions that have been refined over decades. These approaches often involve electrophilic aromatic substitution, oxidation of precursors, or multi-step sequences starting from basic chemical building blocks.

Friedel-Crafts Acylation of Substituted Arenes

A primary and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chloroanisole (B146271). prepchem.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of 2-chloroanisole using an acylating agent in the presence of a Lewis acid catalyst. prepchem.com

A typical procedure involves dissolving 2-chloroanisole and an acylating agent, such as acetyl chloride, in a suitable solvent like methylene (B1212753) chloride. A strong Lewis acid, commonly anhydrous aluminum chloride, is then gradually added to the cooled reaction mixture. prepchem.com The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 2-chloroanisole. The directing effects of the methoxy (B1213986) and chloro substituents guide the acylation to the position para to the methoxy group, yielding the desired this compound with high regioselectivity. The reaction mixture is typically stirred for several hours to ensure completion, followed by quenching with a dilute acid and subsequent workup to isolate the product. prepchem.com A high yield of 97% has been reported for this transformation. prepchem.com

Reaction Scheme for Friedel-Crafts Acylation: Starting Material: 2-Chloroanisole Reagents: Acetyl chloride, Anhydrous aluminum chloride Solvent: Methylene chloride Product: this compound Yield: 97% prepchem.com

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Chloroanisole | Acetyl chloride, AlCl₃ | This compound | 97 | prepchem.com |

Oxidation and Rearrangement Strategies from Precursors

An alternative classical approach involves the oxidation of a suitable precursor, such as a secondary alcohol. In this strategy, 1-(4-chloro-3-methoxyphenyl)ethanol (B12440536) would be oxidized to the corresponding ketone, this compound. While specific literature detailing this exact transformation is not prevalent, the oxidation of secondary alcohols to ketones is a fundamental and widely practiced reaction in organic synthesis.

Various oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods. The choice of oxidant would depend on the desired reaction conditions and the presence of other functional groups in the molecule. This method is contingent on the availability of the precursor alcohol, which itself can be synthesized from the reduction of the target ketone or via Grignard reaction of a corresponding benzaldehyde (B42025).

Multi-Step Synthesis from Simple Building Blocks

The construction of this compound can also be accomplished through multi-step synthetic sequences starting from simpler, more readily available building blocks. vapourtec.com One such conceptual pathway could begin with a substituted benzaldehyde, which is then converted to the target acetophenone (B1666503).

For instance, a synthesis could be envisioned starting from 3-chloro-4-methoxybenzaldehyde. This aldehyde could be reacted with a methyl Grignard reagent (methylmagnesium bromide) to form the secondary alcohol, 1-(4-chloro-3-methoxyphenyl)ethanol. Subsequent oxidation of this alcohol, as described in the previous section, would then yield the final product, this compound. This multi-step approach offers flexibility in the introduction of different functional groups and allows for the construction of the target molecule from a diverse range of starting materials.

A related multi-step synthesis has been described for a butanone derivative, starting from p-methoxy benzyl (B1604629) chloride and ethyl acetoacetate (B1235776), highlighting the utility of building carbon skeletons from simpler fragments. google.com

Modern and Sustainable Synthetic Innovations

In recent years, a significant focus in chemical synthesis has been the development of more sustainable and efficient methodologies. These modern approaches aim to improve reaction selectivity, increase yields, reduce waste, and utilize more environmentally benign reagents and conditions.

Catalytic Reaction Systems for Enhanced Selectivity and Yield

Modern advancements in catalysis have provided alternatives to the stoichiometric Lewis acids traditionally used in Friedel-Crafts acylations. These catalytic systems can offer improved selectivity, milder reaction conditions, and easier separation of the catalyst from the reaction mixture.

For the acylation of aromatic compounds, various catalytic systems have been explored, including the use of cobalt(II) acetylacetonate (B107027) and heteropolyacids. researchgate.neticm.edu.pl These catalysts can promote the acylation of electron-rich aromatics like anisole (B1667542) derivatives with high efficiency. researchgate.neticm.edu.pl For example, the acylation of anisole with acetic anhydride (B1165640) can be effectively catalyzed by Preyssler's anion, a type of heteropolyacid, leading to high yields of the corresponding acetophenone with excellent para-selectivity. icm.edu.pl The use of solid acid catalysts, such as zeolites and metal-doped molecular sieves, has also been investigated for Friedel-Crafts type reactions, offering the advantages of easy recovery and recyclability. researchgate.net

| Catalyst Type | Example | Application | Potential Advantages |

| Metal Acetylacetonate | Cobalt(II) acetylacetonate | Friedel-Crafts acylation of electron-rich aromatics | High efficiency |

| Heteropolyacids | Preyssler's anion | Acylation of anisole with acetic anhydride | High para-selectivity, high yield |

| Solid Acids | Zeolites, Metal-doped molecular sieves | Friedel-Crafts acylation | Easy recovery and recyclability |

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Aqueous Media)

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including acetophenone derivatives. These principles advocate for the use of less hazardous chemicals, safer solvents, and energy-efficient processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.govasianpubs.orgresearchgate.netrasayanjournal.co.in The condensation of acetophenones with aldehydes to form chalcones, a reaction related to the synthesis of substituted acetophenones, has been shown to be significantly accelerated under microwave irradiation, often in solvent-free conditions. researchgate.netrasayanjournal.co.in This technique offers a more energy-efficient and rapid route to these compounds.

Solvent-Free and Aqueous Media: Conducting reactions in the absence of volatile organic solvents is a key tenet of green chemistry. Solvent-free or solid-phase synthesis, often facilitated by techniques like mechanochemistry (ball milling) or the use of solid-supported reagents, can significantly reduce the environmental impact of a chemical process. mdpi.comrsc.org For instance, the condensation of o-hydroxy acetophenone with aromatic aldehydes has been successfully carried out under solvent-free conditions using anhydrous potassium carbonate as a non-toxic and inexpensive condensing agent, with microwave irradiation further enhancing the reaction's green credentials. rasayanjournal.co.in

While less common for Friedel-Crafts type reactions, the use of aqueous media is another important green chemistry approach. The development of water-tolerant catalysts could enable the synthesis of this compound in a more environmentally friendly solvent system.

| Green Chemistry Approach | Description | Example Application | Benefits |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Condensation of acetophenones and aldehydes. | Reduced reaction times, higher yields, energy efficiency. |

| Solvent-Free Synthesis | Reactions conducted without a solvent. | Microwave-assisted condensation with a solid base. | Reduced waste, lower environmental impact. |

| Mechanochemistry | Use of mechanical force (e.g., ball milling) to induce reactions. | Synthesis of various organic compounds without solvent. | High efficiency, reduced solvent use. |

Optimization of Reaction Conditions and Process Development

The efficiency of the Friedel-Crafts acylation of 2-chloroanisole is highly dependent on a range of reaction parameters. The careful control and optimization of these variables are crucial for the development of a robust and scalable manufacturing process. Key factors that are typically investigated include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants.

Strategies for Yield Maximization and Purity Enhancement

The overarching goal in the synthesis of this compound is to achieve the highest possible yield of the desired product while minimizing the formation of impurities. Several strategies are employed to achieve this, primarily revolving around the careful selection and optimization of reaction components and conditions.

Catalyst and Solvent Selection: The choice of the Lewis acid catalyst is paramount in Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a commonly used catalyst due to its high activity. researchgate.nethcmuaf.edu.vn However, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and tin(IV) chloride (SnCl₄) can also be employed, sometimes offering advantages in terms of selectivity and milder reaction conditions. The catalyst's effectiveness can be influenced by the solvent. Dichloromethane (DCM) is a frequent choice for a solvent as it is relatively inert and effectively dissolves the reactants and the intermediate acylium ion complex. researchgate.net The optimization process often involves screening various catalyst-solvent combinations to identify the most effective system.

Control of Reaction Temperature and Time: Friedel-Crafts acylations are typically exothermic, and temperature control is critical to prevent side reactions and the formation of undesired isomers. The reaction is often initiated at a low temperature (e.g., 0-5 °C) during the addition of the reactants to control the initial exotherm, followed by a period of stirring at room temperature or slightly elevated temperatures to ensure complete conversion. researchgate.net The optimal reaction time is determined by monitoring the reaction progress, often using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction proceeds to completion without significant product degradation.

Molar Ratios of Reactants: The stoichiometry of the reactants, including the substrate (2-chloroanisole), the acylating agent (typically acetyl chloride or acetic anhydride), and the Lewis acid catalyst, plays a significant role in maximizing the yield. An excess of the acylating agent or the catalyst may be used to drive the reaction to completion, but this can also lead to the formation of byproducts and increase raw material costs. Therefore, a careful optimization of the molar ratios is essential.

Purification Techniques: Achieving high purity of the final product is as important as maximizing the yield. Common purification methods for this compound include:

Work-up: The reaction mixture is typically quenched with a cold acid solution (e.g., dilute HCl) to decompose the catalyst-product complex. researchgate.net

Extraction: The product is then extracted into an organic solvent.

Washing: The organic layer is washed with water, a basic solution (like sodium bicarbonate) to remove acidic impurities, and brine to remove residual water.

Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and the solvent is removed under reduced pressure.

Crystallization or Distillation: The crude product is often purified further by crystallization from a suitable solvent or by distillation under reduced pressure to obtain the final, high-purity compound.

The following table illustrates a hypothetical optimization study for the synthesis of this compound, showcasing how different parameters can influence the yield and purity.

| Entry | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | AlCl₃ (1.1) | DCM | 0 to RT | 4 | 85 | 95 |

| 2 | AlCl₃ (1.5) | DCM | 0 to RT | 4 | 92 | 93 |

| 3 | FeCl₃ (1.2) | DCE | RT | 6 | 78 | 96 |

| 4 | AlCl₃ (1.1) | DCM | -10 to RT | 5 | 88 | 97 |

This table is for illustrative purposes and does not represent actual experimental data.

Investigation of Reaction Kinetics and Thermodynamic Parameters

A deeper understanding of the reaction mechanism through kinetic and thermodynamic studies is invaluable for process optimization, scaling up, and ensuring reaction safety.

Reaction Kinetics: The rate of the Friedel-Crafts acylation of 2-chloroanisole is influenced by several factors, including the concentration of reactants and the catalyst, and the reaction temperature. Kinetic studies typically involve monitoring the concentration of reactants and products over time under various conditions.

The reaction generally follows a second-order rate law, with the rate being dependent on the concentrations of both the electrophilic acylium ion-Lewis acid complex and the aromatic substrate. The rate equation can be expressed as:

Rate = k[2-chloroanisole][CH₃COCl·AlCl₃]

Where 'k' is the rate constant. The determination of the rate constant at different temperatures allows for the calculation of the activation energy (Ea) using the Arrhenius equation. A lower activation energy indicates a faster reaction rate. Understanding the activation energy is crucial for predicting how temperature changes will affect the reaction rate and for designing appropriate thermal management systems for large-scale production.

The Friedel-Crafts acylation is typically an exothermic reaction (negative ΔH), which means it releases heat. This is favorable for the reaction to proceed. The change in Gibbs free energy (ΔG = ΔH - TΔS) must be negative for the reaction to be spontaneous. By determining these thermodynamic parameters, chemists can predict the spontaneity of the reaction under different conditions and understand the equilibrium limitations. For instance, while a higher temperature increases the reaction rate (kinetics), it may unfavorably shift the equilibrium of an exothermic reaction, leading to a lower theoretical yield. Therefore, a balance between kinetic and thermodynamic control is often necessary to achieve the optimal outcome.

Chemical Reactivity and Mechanistic Investigations of 1 4 Chloro 3 Methoxyphenyl Ethanone

Reactivity at the Carbonyl Moiety

The ketone functional group in 1-(4-Chloro-3-methoxyphenyl)ethanone is a primary site of reactivity, readily undergoing nucleophilic additions, reductions, and condensation reactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide array of nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which is then protonated to yield an alcohol.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles that can add to the carbonyl carbon of this compound to form tertiary alcohols upon acidic workup. For instance, the reaction with a Grignard reagent would proceed via the formation of a magnesium alkoxide intermediate. While specific examples with this compound are not prevalent in the literature, the general mechanism is well-established for acetophenones. masterorganicchemistry.comgoogle.comgoogle.com It is important to note that enolization of the acetophenone (B1666503) by the Grignard reagent can be a competing side reaction. google.com

Reformatsky Reaction: In the presence of metallic zinc, α-haloesters can react with this compound to form β-hydroxyesters. wikipedia.org This reaction involves the formation of an organozinc reagent, which is less reactive than Grignard reagents, thus minimizing side reactions. wikipedia.org

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond. The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to react with the ketone. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.comyoutube.com The HWE reaction often offers advantages such as the use of more nucleophilic and less basic carbanions, and the easy removal of the phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org For aromatic ketones, the HWE reaction typically yields the (E)-alkene with high stereoselectivity. wikipedia.org

A general representation of these nucleophilic addition reactions is shown below:

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group| Reaction Type | Reagent(s) | Product Type |

| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol |

| Reformatsky Reaction | 1. Br-CHR'-COOR", Zn2. H₃O⁺ | β-Hydroxyester |

| Wittig Reaction | Ph₃P=CHR' | Alkene |

| Horner-Wadsworth-Emmons | (R'O)₂P(O)CH₂R", Base | Alkene |

Reduction Methodologies

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(4-chloro-3-methoxyphenyl)ethanol (B12440536). This transformation can be achieved using various reducing agents.

Hydride Reductions: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols. mdma.chnih.govlibretexts.orgmatrix-fine-chemicals.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. Due to its mild nature, NaBH₄ does not typically reduce other functional groups like esters or amides that might be present in more complex substrates. mdma.ch

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. wpmucdn.comrsc.org The reaction is typically performed under pressure and at elevated temperatures. Catalytic hydrogenation is a powerful reduction method that can also reduce other functional groups, such as alkenes and nitro groups, if present in the molecule.

The product of this reduction, 1-(4-chloro-3-methoxyphenyl)ethanol, is a chiral molecule, and without the use of a chiral reducing agent or catalyst, a racemic mixture of the (R) and (S) enantiomers would be obtained.

Condensation Reactions (e.g., Claisen-Schmidt Condensation)

The α-hydrogens of the acetyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions.

The Claisen-Schmidt condensation is a classic example, involving the reaction of an aldehyde or ketone with another carbonyl compound that lacks α-hydrogens, in the presence of a base (like sodium hydroxide (B78521) or potassium hydroxide). youtube.com When this compound reacts with an aromatic aldehyde (Ar-CHO) under these conditions, it forms a chalcone (B49325), which is an α,β-unsaturated ketone. google.commasterorganicchemistry.comwikipedia.orgnrochemistry.com These chalcones are often colored compounds and have been investigated for various biological activities. wikipedia.org

The reaction proceeds by the deprotonation of the acetophenone to form an enolate, which then attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxyketone intermediate readily undergoes dehydration to yield the stable, conjugated chalcone. A study on the bromination of a chalcone synthesized from a chloro-substituted benzaldehyde (B42025) and a methoxy-substituted acetophenone highlights the subsequent reactivity of these condensation products. wpmucdn.com

Aromatic Ring Functionalization and Substitution Chemistry

The aromatic ring of this compound is susceptible to substitution reactions, with the regiochemical outcome being directed by the existing substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the benzene (B151609) ring by the electronic effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The chloro group (-Cl) is a deactivating group but is also an ortho, para-director. The acetyl group (-COCH₃) is a strong deactivating group and a meta-director.

The combined effect of these substituents determines the position of further substitution. The powerful ortho, para-directing effect of the methoxy group will dominate. The position para to the methoxy group is already occupied by the chloro group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methoxy group. Of the two ortho positions, the one that is also meta to the deactivating acetyl group (C-2) would be favored over the one that is ortho to the acetyl group (C-6) due to steric hindrance and the deactivating nature of the acetyl group. The position ortho to the chloro group and meta to the acetyl group (C-5) is also a potential site for substitution.

For example, in the nitration of this compound, the nitro group would be expected to add to the position ortho to the activating methoxy group and meta to the deactivating acetyl group. The existence of 1-(4-chloro-3-nitrophenyl)ethanone suggests that under certain conditions, substitution can occur at the position ortho to the chloro group. matrix-fine-chemicals.com The regioselectivity of nitration can be complex and influenced by reaction conditions. google.comnih.gov

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAᵣ) is generally difficult on unactivated aryl halides. nih.govlibretexts.orglibretexts.org For an SNAᵣ reaction to occur via the addition-elimination mechanism, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group (in this case, the chloro atom). libretexts.orglibretexts.org

In this compound, the chloro leaving group is situated para to an electron-donating methoxy group and meta to a deactivating acetyl group. The acetyl group, being a strong electron-withdrawing group, does provide some activation to the ring. However, its meta position relative to the chloro group means it cannot stabilize the negative charge of the Meisenheimer intermediate through resonance as effectively as if it were in an ortho or para position. The methoxy group, being electron-donating, further deactivates the ring towards nucleophilic attack.

Therefore, nucleophilic aromatic substitution on the chloro group of this compound is expected to be challenging under standard conditions. Reactions with strong nucleophiles like alkoxides or amines would likely require harsh conditions (high temperatures and pressures) to proceed at a significant rate. While specific studies on this compound are scarce, the general principles of SNAᵣ suggest low reactivity. nih.govorgsyn.org

Elucidation of Reaction Mechanisms

Understanding the precise step-by-step pathways through which this compound undergoes transformation is crucial for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic investigations focus on identifying transient species, determining the rate-limiting steps, and understanding how electronic and steric factors influence the course of a reaction.

Identification and Characterization of Reaction Intermediates

The transient species formed during a chemical reaction, known as intermediates, are often highly reactive and short-lived. Their identification, however, is key to substantiating a proposed reaction mechanism. For this compound, intermediates can be postulated and in some cases studied in reactions involving its principal functional groups: the carbonyl group and the substituted aromatic ring.

In reactions involving nucleophilic addition to the carbonyl group, a common intermediate is the tetrahedral alkoxide . ncert.nic.inlibretexts.org When a nucleophile attacks the electrophilic carbonyl carbon, the hybridization of this carbon changes from sp² to sp³, resulting in a tetrahedral intermediate where the oxygen atom bears a negative charge. ncert.nic.inlibretexts.org This intermediate is typically protonated in a subsequent step to yield an alcohol product. libretexts.org

Another well-known reaction of methyl ketones is the haloform reaction , which proceeds under basic conditions. wikipedia.org The mechanism involves the formation of an enolate intermediate. wikipedia.org A base abstracts an acidic α-hydrogen from the methyl group, creating a resonance-stabilized enolate. This nucleophilic enolate then reacts with a halogen. wikipedia.org This process repeats until a trihalomethyl ketone is formed, which then undergoes nucleophilic attack by hydroxide at the carbonyl carbon, leading to a tetrahedral intermediate that cleaves to form a carboxylate and a haloform. wikipedia.orgiitk.ac.inmasterorganicchemistry.com

In the case of electrophilic aromatic substitution, such as the chlorination of a precursor like 4-methoxyacetophenone to form this compound, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex . acs.org The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The acetyl group is a deactivating, meta-directing group. In the formation of this compound from 4-methoxyacetophenone, the incoming electrophile (e.g., Cl⁺) adds to the position ortho to the methoxy group and meta to the acetyl group. The resulting arenium ion is stabilized by resonance, with significant contributions from structures that place the positive charge on the carbon bearing the methoxy group, allowing for delocalization onto the oxygen atom.

| Reaction Type | Key Intermediate | Description |

| Nucleophilic Addition | Tetrahedral Alkoxide | Formed by the attack of a nucleophile on the carbonyl carbon, changing its hybridization from sp² to sp³. |

| Haloform Reaction | Enolate Ion | Generated by the deprotonation of the α-carbon of the methyl ketone group under basic conditions. |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | A resonance-stabilized carbocation formed by the attack of an electrophile on the aromatic ring. |

Kinetic Isotope Effect Studies for Rate-Determining Steps

For instance, consider the reduction of the ketone functionality to the corresponding alcohol, 1-(4-chloro-3-methoxyphenyl)ethanol. This reaction can be performed with various reducing agents, and the mechanism can involve the transfer of a hydride ion to the carbonyl carbon. A primary KIE would be expected if the C-H (or C-D) bond at the hydride source is broken in the rate-determining step.

A more direct way to probe the mechanism at the ketone itself would be to study a secondary KIE. For example, in the reduction of this compound, one could compare the reaction rate of the standard compound with that of its deuterated analogue, 1-(4-Chloro-3-methoxyphenyl)ethan-1,1,1-d3-one.

If the rate-determining step is the nucleophilic attack of the hydride at the carbonyl carbon, a small secondary KIE (kH/kD ≈ 1.0 - 1.2) might be observed. This is because the hybridization of the carbonyl carbon changes from sp² to sp³ in the transition state. libretexts.org The sp³ C-H bonds have lower vibrational frequencies than the sp² C-H bonds, leading to a small normal KIE.

If the rate-determining step does not involve the carbonyl carbon (e.g., coordination of the catalyst), the KIE would be close to unity (kH/kD ≈ 1).

In the context of the Baeyer-Villiger oxidation of substituted acetophenones, KIE studies have been instrumental. For some acetophenones, a significant 13C KIE at the carbonyl carbon but not at the migrating aryl carbon suggests that the initial addition of the peracid to the carbonyl group is the rate-determining step, rather than the subsequent migration of the aryl group. ic.ac.uktru.ca A similar study on this compound could clarify whether the Criegee intermediate formation or the aryl migration is rate-limiting for this specific substitution pattern.

| Hypothetical Reaction | Isotopic Labeling | Potential KIE (klight/kheavy) | Mechanistic Implication |

| Ketone Reduction | Deuteration of the methyl group | > 1 (Normal Secondary KIE) | Change in hybridization (sp² to sp³) at the carbonyl carbon is part of the rate-determining step. |

| Ketone Reduction | Deuterated reducing agent (e.g., NaBD₄) | > 1 (Primary KIE) | Breakage of the B-D bond is the rate-determining step. |

| Baeyer-Villiger Oxidation | ¹³C at the carbonyl carbon | > 1 | Addition of the peracid is the rate-determining step. |

| Baeyer-Villiger Oxidation | ¹³C at the migrating aryl carbon | ≈ 1 | Migration of the aryl group is not the rate-determining step. |

Derivatization Strategies and Synthetic Applications of 1 4 Chloro 3 Methoxyphenyl Ethanone

Role as a Key Intermediate in Complex Organic Synthesis

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. nih.gov These reactions are highly valued in organic synthesis and medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. nih.gov The ketone functional group in 1-(4-Chloro-3-methoxyphenyl)ethanone makes it a valuable substrate for various MCRs, enabling the synthesis of diverse heterocyclic scaffolds.

One of the most prominent MCRs that directly utilizes ketones is the Gewald aminothiophene synthesis. wikipedia.org This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base to produce highly substituted 2-aminothiophenes. wikipedia.org In this context, this compound can serve as the ketone component, reacting with a compound like ethyl cyanoacetate (B8463686) and sulfur to yield a 2-amino-4-(4-chloro-3-methoxyphenyl)-thiophene derivative. The mechanism is believed to initiate with a Knoevenagel condensation between the ketone and the active methylene (B1212753) compound. wikipedia.orgmdpi.com The resulting product can serve as a versatile intermediate for further chemical modifications.

While classic MCRs like the Hantzsch pyridine (B92270) synthesis traditionally employ aldehydes, modified versions and related reactions can incorporate ketones. tandfonline.com For instance, Hantzsch-type reactions can proceed via the initial aldol (B89426) condensation of a ketone with an aromatic aldehyde to form an α,β-unsaturated ketone, which then undergoes further steps to build the pyridine ring. tandfonline.com Furthermore, novel MCRs are continuously being developed that utilize ketones. A recently discovered three-component cascade reaction of alkynes, ketones, and ethyl acetoacetate (B1235776) yields functionalized cyclohex-2-enones, demonstrating the expanding utility of ketones like this compound in constructing complex carbocyclic systems. acs.org

The table below summarizes a potential application of this compound in the Gewald reaction.

Table 1: Application of this compound in the Gewald Reaction

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Product Class |

|---|

Chiral Derivatization and Stereoselective Transformations

Chiral derivatization and stereoselective transformations are critical processes in modern synthetic chemistry, particularly for the pharmaceutical industry, where the three-dimensional structure of a molecule is often directly linked to its biological activity. For a prochiral ketone like this compound, the most significant stereoselective transformation is the asymmetric reduction of its carbonyl group to form a chiral secondary alcohol, 1-(4-chloro-3-methoxyphenyl)ethanol (B12440536). This transformation creates a stereocenter, resulting in two distinct enantiomers, (R)- and (S)-1-(4-chloro-3-methoxyphenyl)ethanol, which can have different pharmacological properties.

Two primary methodologies are employed for this transformation: biocatalytic reduction and asymmetric transfer hydrogenation.

Biocatalytic Reduction: This "green chemistry" approach utilizes enzymes, typically alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), to reduce the ketone with high enantioselectivity. nih.govresearchgate.net These enzymes, often found in microorganisms like Rhodococcus erythropolis or Lactobacillus species, can produce chiral alcohols with excellent conversion rates and very high enantiomeric excess (ee). researchgate.netresearchgate.net The process is conducted under mild conditions in aqueous media and can be performed using whole-cell biocatalysts or isolated enzymes. researchgate.netnih.gov Cofactor regeneration systems, for instance using glucose and glucose dehydrogenase, are often employed to ensure the catalytic efficiency of the primary enzyme. nih.gov

Asymmetric Transfer Hydrogenation (ATH): This chemical method involves the use of a transition metal catalyst, commonly based on ruthenium (Ru) or iron (Fe), complexed with a chiral ligand. acs.orgnih.gov The reaction transfers hydrogen from a simple source, such as isopropanol (B130326), to the ketone. researchgate.net The chiral environment created by the ligand directs the hydrogen delivery to one face of the carbonyl group, leading to the preferential formation of one enantiomer. nih.gov The efficiency and enantioselectivity of the reaction are highly dependent on the catalyst, the ligand structure, and the reaction conditions, including the presence of a base like potassium tert-butoxide. acs.org

The table below details these stereoselective transformation methods for this compound.

Table 2: Stereoselective Transformations of this compound

| Transformation Method | Catalyst / Reagent | Hydrogen Source | Product | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Isopropanol or Glucose (for cofactor regeneration) | (R)- or (S)-1-(4-Chloro-3-methoxyphenyl)ethanol | >99% |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 1-(4-Chloro-3-methoxyphenyl)ethanone, both one-dimensional and two-dimensional NMR methods are employed for a complete structural assignment.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. While a Certificate of Analysis confirms the structure is consistent with ¹H NMR data, specific experimental data is often detailed in specialized chemical databases. chemscene.com The expected chemical shifts are based on established principles of substituent effects on aromatic systems.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the three distinct types of protons: the acetyl methyl group, the methoxy (B1213986) group, and the three aromatic protons.

Acetyl Protons (-COCH₃): A sharp singlet is expected around δ 2.5-2.6 ppm, integrating to three protons.

Methoxy Protons (-OCH₃): A singlet corresponding to the three methoxy protons is predicted to appear further downfield, typically around δ 3.9-4.0 ppm.

Aromatic Protons (Ar-H): The 1,3,4-substitution pattern of the benzene (B151609) ring gives rise to a characteristic set of signals for the three aromatic protons. H-5 (adjacent to the chloro and methoxy groups) would appear as a doublet of doublets, H-2 (adjacent to the acetyl group) as a doublet, and H-6 (between the acetyl and chloro groups) as a doublet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, influenced by the electronegativity of the attached groups. organicchemistrydata.org

Carbonyl Carbon (C=O): This is the most deshielded carbon, with its signal appearing far downfield, typically in the range of δ 196-198 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the chloro, methoxy, and acetyl substituents. The carbon attached to the oxygen (C-3) and the carbon attached to the chlorine (C-4) are significantly affected.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates around δ 56 ppm.

Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group is expected to appear in the δ 26-27 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Data is predicted based on standard substituent effects and analysis of similar structures. Solvent: CDCl₃.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C=O | - | - | ~196.5 |

| C-1 | - | - | ~131.0 |

| C-2 | ~7.92 | d | ~130.5 |

| C-3 | - | - | ~155.0 |

| C-4 | - | - | ~122.5 |

| C-5 | ~7.45 | d | ~128.0 |

| C-6 | ~7.85 | dd | ~111.5 |

| -COCH₃ | ~2.58 | s | ~26.6 |

| -OCH₃ | ~3.95 | s | ~56.4 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would primarily show cross-peaks between adjacent aromatic protons, confirming their connectivity on the ring. A correlation between the H-5 and H-6 protons would be expected.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹J-coupling). libretexts.org An HSQC spectrum would show cross-peaks linking the signal of each aromatic proton to its corresponding carbon, the acetyl proton signal to the acetyl carbon signal, and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). Key HMBC correlations for confirming the structure of this compound would include:

A cross-peak between the acetyl methyl protons (-COCH₃) and the carbonyl carbon (C=O).

A cross-peak between the acetyl methyl protons and the aromatic C-1 carbon.

Correlations from the methoxy protons (-OCH₃) to the C-3 carbon.

Correlations from the aromatic protons to adjacent and geminal carbons, which would definitively establish the 1,3,4-substitution pattern. For example, H-2 would show correlations to C-1, C-3, C-6, and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It is particularly useful for determining stereochemistry and conformation. In this molecule, a NOESY spectrum could show a correlation between the methoxy protons and the aromatic H-2 proton, providing information about the preferred orientation of the methoxy group relative to the side chain.

Solid-state NMR (ssNMR) is a critical technique for characterizing the solid forms of pharmaceutical compounds, including identifying polymorphism. europeanpharmaceuticalreview.comresearchgate.net Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. While solution NMR spectra for all polymorphs of a compound are identical, their ssNMR spectra can show significant differences in chemical shifts and peak widths. pharmtech.com

Although specific ssNMR studies on this compound are not prevalent in the literature, the technique is highly applicable. If this compound can exist in multiple polymorphic forms, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be the method of choice for their identification and quantification. Each polymorph would yield a unique ¹³C ssNMR spectrum due to the different intermolecular interactions and molecular packing in the crystal lattice. nih.govbruker.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₉H₉ClO₂. The calculated monoisotopic mass, which would be observed in an HRMS spectrum, is 184.0291 g/mol for the ³⁵Cl isotope and 186.0262 g/mol for the ³⁷Cl isotope. The presence of this isotopic pattern, with a ~3:1 intensity ratio, is a characteristic signature for a molecule containing one chlorine atom.

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, charged ions. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. For acetophenone (B1666503) derivatives, fragmentation is typically dominated by α-cleavage at the carbonyl group. libretexts.orgmiamioh.edu

The proposed primary fragmentation pathways for this compound are:

Loss of a Methyl Radical: The most common initial fragmentation is the α-cleavage and loss of a methyl radical (•CH₃, 15 Da) from the acetyl group. This results in the formation of a stable acylium ion.

Loss of an Acetyl Radical: A second key fragmentation is the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the loss of an acetyl radical (•COCH₃, 43 Da). This generates a substituted phenyl cation.

Table 2: Proposed Major Fragments in the Mass Spectrum of this compound

| Ion | Proposed Structure | m/z (³⁵Cl / ³⁷Cl) | Description |

|---|---|---|---|

| [M]⁺• | [C₉H₉ClO₂]⁺• | 184 / 186 | Molecular Ion |

| [M - CH₃]⁺ | [C₈H₆ClO₂]⁺ | 169 / 171 | Loss of methyl radical (α-cleavage) |

| [M - COCH₃]⁺ | [C₇H₆ClO]⁺ | 141 / 143 | Loss of acetyl radical |

| [M - CH₃ - CO]⁺ | [C₇H₆ClO]⁺ | 141 / 143 | Loss of carbon monoxide from acylium ion |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment

Hyphenated analytical techniques are powerful tools for separating components of a mixture and identifying them. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly crucial for the purity assessment of organic compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. For a volatile compound such as an acetophenone derivative, GC is an ideal separation method. Commercial suppliers of the isomeric compound, 1-(3-Chloro-4-methoxyphenyl)ethanone, often report purity levels of over 98.0% as determined by GC. tcichemicals.comfishersci.com

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time serves as a primary identifier. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks, which constitute a unique fingerprint of the molecule.

For this compound, the molecular formula is C₉H₉ClO₂ nist.gov, corresponding to a molecular weight of approximately 184.62 g/mol . nist.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 184. The presence of a chlorine atom would be confirmed by an isotopic peak (M+2) at m/z 186 with an intensity about one-third that of the M⁺ peak, characteristic of the ³⁵Cl/³⁷Cl isotopic ratio. The mass spectrum of its isomer, 1-(3-chloro-4-methoxyphenyl)ethanone, shows a prominent base peak at m/z 169, resulting from the loss of a methyl group ([M-CH₃]⁺), and a molecular ion peak at m/z 184. nist.govnih.gov A similar fragmentation pattern would be anticipated for the 4-chloro-3-methoxy isomer.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique essential for analyzing less volatile or thermally unstable impurities that may be present in the sample. conicet.gov.ar The compound is first separated via high-performance liquid chromatography (HPLC) based on its polarity, and the eluent is then introduced into a mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI). LC-MS is invaluable for detecting and identifying synthesis byproducts or degradation products, thus providing a complete impurity profile. conicet.gov.ar The successful implementation of an LC-MS method requires careful selection of columns and mobile phases to achieve optimal separation and minimize ion suppression from the sample matrix or contaminants. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing detailed information about its functional groups and structure.

Both Infrared (IR) and Raman spectroscopy can be used to identify the functional groups within this compound. The spectra are interpreted by assigning observed absorption (IR) or scattering (Raman) bands to specific vibrational modes of the molecule. While specific experimental spectra for this compound are not widely available, the expected vibrational frequencies can be predicted based on data from analogous structures. researchgate.netnih.gov

The key functional groups and their expected vibrational regions are:

Aromatic Ring: The C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern.

Carbonyl Group (C=O): The acetyl group's carbonyl stretching vibration is a strong, characteristic band in the IR spectrum, typically found between 1700 and 1680 cm⁻¹ for aryl ketones. sigmaaldrich.cn Conjugation with the aromatic ring slightly lowers this frequency.

Methoxy Group (-OCH₃): This group exhibits C-H stretching vibrations around 2950 and 2850 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations are expected in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

Chloro Group (C-Cl): The C-Cl stretching vibration is expected to appear as a strong band in the 800-600 cm⁻¹ range.

Methyl Group (-CH₃): The acetyl methyl group will show characteristic symmetric and asymmetric stretching and bending vibrations.

The following table summarizes the expected vibrational bands and their assignments.

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopic Technique |

| 3100-3000 | Aromatic C-H stretching | IR, Raman |

| 2975-2950 | Asymmetric CH₃ stretching (methoxy/acetyl) | IR, Raman |

| 2850-2830 | Symmetric CH₃ stretching (methoxy) | IR, Raman |

| 1690-1670 | C=O stretching (aryl ketone) | IR (strong) |

| 1600-1575 | Aromatic C=C stretching | IR, Raman |

| 1500-1400 | Aromatic C=C stretching | IR, Raman |

| 1470-1430 | Asymmetric CH₃ bending | IR, Raman |

| 1270-1240 | Asymmetric Ar-O-C stretching | IR (strong) |

| 1180-1100 | Aromatic C-H in-plane bending | IR, Raman |

| 1050-1020 | Symmetric Ar-O-C stretching | IR (strong) |

| 800-600 | C-Cl stretching | IR (strong), Raman |

The structure of this compound is not rigid; rotation can occur around the single bonds connecting the acetyl and methoxy groups to the aromatic ring. This gives rise to the possibility of different conformers, which may have distinct energies and populations.

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to investigate conformational preferences. nih.gov For a molecule like this compound, a potential energy surface scan can be performed by systematically rotating the dihedral angles of the acetyl and methoxy groups. This process identifies the lowest energy, and therefore most stable, conformers. nih.gov

Vibrational spectroscopy is a powerful experimental partner to these theoretical studies. Once the geometries of the stable conformers are calculated, their theoretical vibrational spectra can be predicted. nih.gov By comparing the calculated frequencies and intensities for each conformer with the experimental IR and Raman spectra, it is possible to determine which conformer is present, or dominant, in the solid state or in solution. Discrepancies or matches between the experimental and calculated spectra can confirm the molecular conformation. nih.gov

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques are the most powerful methods for determining the arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and the absolute configuration of atoms in space. To perform this analysis, a high-quality single crystal of the compound is required.

While the crystal structure for this compound has not been reported, data from closely related molecules illustrate the type of information obtained. For example, the related compound 2-chloro-1-(4-methoxyphenyl)ethanone (B184251) crystallizes in the monoclinic system. An SC-XRD analysis of this compound would yield a similar set of precise structural parameters, definitively confirming the connectivity and stereochemistry of the molecule and revealing details about intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice.

Table of Exemplary Crystallographic Data (for 2-chloro-1-(4-methoxyphenyl)ethanone)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 7.6079 |

| b (Å) | 12.296 |

| c (Å) | 9.9240 |

| α (°) | 90 |

| β (°) | 111.097 |

| γ (°) | 90 |

Note: This data is for the related compound 2-chloro-1-(4-methoxyphenyl)ethanone and serves as an illustration of the parameters determined by SC-XRD.

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline (powder) sample. It is a non-destructive technique primarily used for phase identification and the assessment of sample crystallinity. The sample is irradiated with X-rays, and the diffraction pattern—a plot of scattered intensity versus diffraction angle (2θ)—is recorded.

This pattern serves as a unique "fingerprint" for a specific crystalline phase. For this compound, which is supplied commercially as a solid or crystalline powder tcichemicals.com, PXRD can be used to:

Confirm the identity of the bulk material by matching its diffraction pattern to a known standard.

Identify the presence of different crystalline phases (polymorphs) or impurities.

Assess the degree of crystallinity versus amorphous content in the sample.

This makes PXRD an essential tool for quality control in both laboratory synthesis and industrial production.

Computational and Theoretical Investigations of 1 4 Chloro 3 Methoxyphenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule by solving the Schrödinger equation. These methods elucidate molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, as well as to understand the electronic properties of 1-(4-Chloro-3-methoxyphenyl)ethanone. nanobioletters.comniscpr.res.in

DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can predict the three-dimensional arrangement of atoms in the molecule with high accuracy. nih.gov For this compound, the geometry is defined by the phenyl ring substituted with chloro, methoxy (B1213986), and acetyl groups. The presence of these substituents is expected to cause some distortion in the aromatic ring from a perfect hexagon. nanobioletters.com The bond angles within the benzene (B151609) ring may deviate slightly from the ideal 120°. nanobioletters.comniscpr.res.in

Calculations for similar substituted aromatic ketones have shown that bond lengths can be influenced by the steric and electronic effects of the substituent groups. niscpr.res.in For instance, the carbon-carbon bonds within the aromatic ring are expected to have lengths intermediate between typical single and double bonds, while the C=O bond of the acetyl group will exhibit a characteristic double bond length. nanobioletters.comniscpr.res.in

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is illustrative and based on typical values from DFT calculations on structurally similar molecules. Actual experimental or calculated values may vary.

Bond Lengths| Atom 1 | Atom 2 | Predicted Length (Å) |

|---|---|---|

| C-Cl | Cl | 1.74 |

| C-O (methoxy) | O | 1.36 |

| C=O (acetyl) | O | 1.23 |

| C-C (ring) | C | 1.39 - 1.41 |

| C-C (acetyl) | C | 1.51 |

| Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |

|---|---|---|---|

| C-C-C (ring) | C | C | 118 - 122 |

| C-C-Cl | C | Cl | ~119 |

| C-C-O (methoxy) | C | O | ~125 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods are known for their high accuracy but are computationally more demanding than DFT. They are often used to benchmark results from other methods. nih.gov For a molecule like this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, can provide highly reliable data on its electronic energy and molecular properties, serving as a "gold standard" for theoretical studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO is likely centered on the electron-withdrawing acetyl group and the aromatic ring. nih.govresearchgate.net This distribution facilitates intramolecular charge transfer (ICT), which is a characteristic feature of such molecules. researchgate.net The analysis provides insights into which parts of the molecule are most likely to participate in chemical reactions. bhu.ac.in

Table 2: Representative Frontier Molecular Orbital Energies Note: These values are illustrative and based on typical results for similar aromatic ketones.

| Parameter | Energy (eV) | Significance |

| E(HOMO) | ~ -6.0 eV | Electron-donating ability nih.gov |

| E(LUMO) | ~ -2.0 eV | Electron-accepting ability nih.gov |

| Energy Gap (ΔE) | ~ 4.0 eV | Chemical reactivity and stability nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. bhu.ac.in

Red regions indicate a negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate a positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack.

Green regions denote neutral or areas with near-zero potential. researchgate.net

For this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for electrophilic interaction. bhu.ac.inresearchgate.net The oxygen of the methoxy group would also exhibit a negative potential. Positive potential (blue) is generally located around the hydrogen atoms, particularly those on the methyl group of the acetyl function. bhu.ac.in This visual representation of charge distribution helps in understanding intermolecular interactions and chemical reactivity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules. nih.gov

Conformational Flexibility and Dynamic Behavior

MD simulations of this compound can reveal how the molecule behaves in a solution, such as its conformational preferences and flexibility. wustl.edu The molecule is not rigid; it possesses rotational freedom around several single bonds. Key areas of flexibility include:

Rotation of the entire acetyl group relative to the phenyl ring.

Rotation of the methyl group within the acetyl moiety.

Rotation of the methoxy group.

By simulating the molecule's movements over nanoseconds, MD studies can identify the most stable conformations (conformers) and the energy barriers for transitioning between them. wustl.edu This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors, as its shape can adapt and change. The simulations track the trajectories of all atoms, providing a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations. nih.gov

Solvent Effects and Intermolecular Interactions

Computational chemistry provides critical insights into how the surrounding solvent medium influences the behavior of a solute molecule like this compound. The polarity of the solvent can significantly affect the molecule's conformational stability, electronic structure, and spectroscopic properties.

Solvent Effects: The presence of a polar solvent is expected to influence the dipole moment of this compound. The oxygen of the methoxy group and the carbonyl group, along with the chlorine atom, create distinct regions of electron density, resulting in a permanent molecular dipole. In a polar solvent, this dipole will induce an alignment of solvent molecules around the solute, leading to stabilization. This stabilization is more pronounced for polar excited states than for the ground state, which can lead to shifts in spectroscopic absorption maxima.

Computational models, such as the Polarizable Continuum Model (PCM) or the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are frequently used to simulate these effects. niscpr.res.inmdpi.com These models treat the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in different environments (e.g., water, ethanol, DMSO). niscpr.res.inmdpi.com For instance, studies on structurally similar molecules like chalcone (B49325) derivatives show that increasing solvent polarity can lead to a bathochromic (red) shift in the UV-Vis spectrum due to the stabilization of π→π* transitions. niscpr.res.in

Intermolecular Interactions: The primary intermolecular interactions for this compound are dipole-dipole forces due to its polar nature. In protic solvents, there is also the potential for hydrogen bond formation, with the carbonyl oxygen and the ether oxygen of the methoxy group acting as hydrogen bond acceptors. While the molecule itself lacks a hydrogen bond donor, these acceptor sites are significant. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, revealing the dominant forces in a crystal lattice or solvated state. Studies on related compounds have shown that even weak C-H···O interactions can play a role in stabilizing the crystal packing.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand their electronic and vibrational characteristics. Density Functional Theory (DFT) is a cornerstone of these predictive studies. researchgate.netnanobioletters.com

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei. mdpi.comnih.gov

The theoretical chemical shifts for ¹H and ¹³C atoms in this compound can be calculated. These calculations are often performed in vacuo (gas phase) and in various solvents to account for solvent effects on the electronic environment of the nuclei. nih.gov The results are then correlated with experimental spectra. For example, in related methoxy-containing aromatic ketones, the carbonyl carbon is predicted to have a significant downfield shift (typically >190 ppm), and the methoxy group's carbon and protons also have characteristic predicted shifts. nih.gov Discrepancies between calculated and experimental values are common but are often systematic, allowing for reliable structural assignment through correlation.

Table 1: Predicted vs. Typical Experimental ¹³C NMR Chemical Shifts for Key Functional Groups in Substituted Acetophenones (Note: Predicted values are illustrative, based on DFT calculations for analogous structures. Experimental ranges are typical for the functional groups shown.)

| Carbon Atom | Predicted Chemical Shift (ppm) - Illustrative | Typical Experimental Shift Range (ppm) |

| Carbonyl (C=O) | 195.8 | 195 - 205 |

| Methoxy (-OCH₃) | 56.2 | 55 - 60 |

| Aromatic C-O | 158.5 | 155 - 165 |

| Aromatic C-Cl | 125.1 | 120 - 135 |

| Acetyl Methyl (-CH₃) | 26.4 | 25 - 30 |

Theoretical Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to atomic displacements. This analysis yields the frequencies and intensities of the fundamental vibrational modes. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a good correlation with experimental data after applying a scaling factor to account for anharmonicity and other method-inherent approximations. niscpr.res.innih.govmdpi.com

For this compound, key predicted vibrations would include the C=O stretching of the ketone, C-O stretching of the methoxy group, C-Cl stretching, and various aromatic C-C and C-H stretching and bending modes. mdpi.comchegg.com Comparing the computed spectrum with an experimental one, such as that available from the PubChem database, helps in the definitive assignment of spectral bands. nih.gov

Table 2: Key Predicted Vibrational Frequencies for this compound (Note: These are illustrative frequencies based on DFT calculations for structurally similar molecules.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Illustrative | Typical Experimental Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3050 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2940 | 3000 - 2850 |

| Carbonyl (C=O) Stretch | 1685 | 1700 - 1680 |

| Aromatic C=C Stretch | 1600 - 1450 | 1625 - 1430 |

| C-O-C Asymmetric Stretch | 1260 | 1275 - 1200 |

| C-Cl Stretch | 750 | 850 - 550 |

UV-Vis Absorption Spectrum Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). niscpr.res.innih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. nih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the aromatic ring and the carbonyl group, and a lower-energy n→π* transition from the non-bonding electrons of the carbonyl oxygen. TD-DFT calculations, often performed with solvent models, can predict how the positions of these bands shift in different environments. niscpr.res.innih.gov For example, studies on similar aromatic ketones show characteristic absorptions in the UV region. niscpr.res.in

Reaction Pathway Modeling and Transition State Theory

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the energy landscape of a chemical transformation. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Computational Elucidation of Reaction Mechanisms and Energy Barriers

By applying principles of transition state theory, computational models can determine the energy barriers (activation energies) for each step of a proposed reaction mechanism. nih.gov For a molecule like this compound, one could model various reactions, such as the reduction of the ketone to an alcohol or nucleophilic aromatic substitution.

A typical computational workflow involves:

Optimizing the geometries of the reactants, intermediates, products, and transition states.

Performing a frequency calculation to confirm that reactants, intermediates, and products are energy minima (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Calculating the Gibbs free energy of activation (ΔG‡), which determines the reaction rate.

For example, a computational study on the formation of veratraldehyde from a related dimethoxyphenyl compound used DFT to model a multi-step reaction involving radical species and atom reordering. nih.gov The study identified the rate-determining step by finding the transition state with the highest activation energy. nih.gov Similar methods could be applied to understand the reactivity of this compound in various synthetic transformations.

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of this compound in chemical transformations are dictated by the electronic properties of its constituent functional groups: the acetyl group, the chloro substituent, and the methoxy substituent, all attached to a central benzene ring. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful lens for predicting how these groups influence the molecule's behavior in reactions. While direct computational studies on this compound are not extensively available in the public domain, we can infer its reactivity and selectivity by analyzing theoretical investigations on structurally analogous acetophenone (B1666503) derivatives.

Furthermore, the distribution of electron density within the molecule, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions most susceptible to electrophilic or nucleophilic attack. In this compound, the oxygen atom of the acetyl group is expected to be a region of high negative electrostatic potential, making it a prime target for electrophiles and a coordination site for Lewis acids. Conversely, the carbonyl carbon is electron-deficient and thus susceptible to attack by nucleophiles.

The interplay of these electronic effects determines the regioselectivity of various reactions. For instance, in electrophilic aromatic substitution reactions, the positions ortho to the activating methoxy group and ortho to the deactivating chloro group will be the most likely sites of reaction. DFT calculations on similar substituted aromatic ketones can provide quantitative predictions of the most favorable reaction sites by calculating the energies of the reaction intermediates for substitution at each possible position.